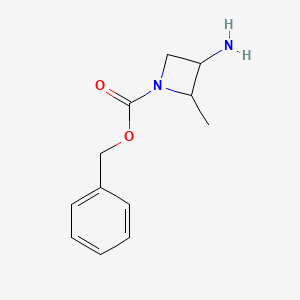

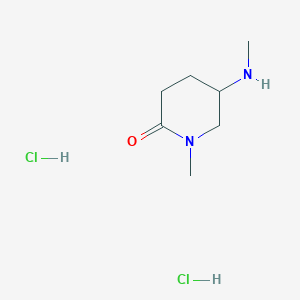

3-(3-氨基苯基)-2-氟丙酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aminophenylboronic acids are a type of boronic acid that are increasingly utilized in diverse areas of research . They are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Synthesis Analysis

Boronic acids, including aminophenylboronic acids, are commonly used as reagents in Suzuki-Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of aminophenylboronic acids typically includes a boron atom bound to an oxygen atom and a phenyl ring with an amino group .Chemical Reactions Analysis

Boronic acids, including aminophenylboronic acids, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions can lead to various chemical reactions and have applications in areas such as sensing, biological labeling, protein manipulation and modification, and the development of therapeutics .Physical and Chemical Properties Analysis

The physical and chemical properties of aminophenylboronic acids can vary depending on the specific compound. For example, 3-Aminophenylboronic acid is a solid at room temperature and has a melting point of 93-96 °C .科学研究应用

对映选择性合成

3-(3-氨基苯基)-2-氟丙酸;盐酸衍生物在 β-丙氨酸衍生物的对映选择性合成中显示出巨大的潜力,它们是芳香族氨基酸的 β-类似物。这些衍生物可以通过涉及手性 3-酰基-1,3-恶唑烷-2-酮衍生的烯醇盐的亲电攻击途径制备。此类工艺能够一步引入受保护的氨甲基,表明它们在复杂氨基酸衍生物的合成中很有用 (Arvanitis 等人,1998)。

组织化学反应中的酸催化

该化合物在甲醛和苯乙胺之间的酸催化组织化学反应中发挥作用,显著增加了某些化合物的荧光产率。这种特异性和增强的荧光使其成为组织化学分析中区分结构相关化合物的宝贵工具 (Björklund 和 Stenevi,1970)。

化学酶促制备途径

正在探索用于制备 3-(3-氨基苯基)-2-氟丙酸;盐酸的手性衍生物的化学酶促途径,显示出合成光学纯化合物的希望。此类途径涉及使用猪胰腺脂肪酶作为生物催化剂,为制备手性 β-羟基酸衍生物提供了实用方法,在药物中具有潜在应用 (Zhao 等人,2014)。

光学活性衍生物的合成

该化合物是光学活性衍生物合成的组成部分,例如苏氨酸-2-氨基-3-羟基-3-苯基丙酸。这涉及旋光分离和优先结晶,突出了其在立体化学复杂氨基酸生产中的重要性 (Shiraiwa 等人,2003)。

蛋白质中的遗传掺入

此外,3-(3-氨基苯基)-2-氟丙酸;盐酸的衍生物已用于将荧光氨基酸遗传掺入酵母中的蛋白质。此应用展示了该化合物在生化研究中的多功能性,能够通过荧光直接探测蛋白质中的局部结构变化 (Lee 等人,2009)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(3-aminophenyl)-2-fluoropropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-8(9(12)13)5-6-2-1-3-7(11)4-6;/h1-4,8H,5,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJENJSFALRQDKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC(C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

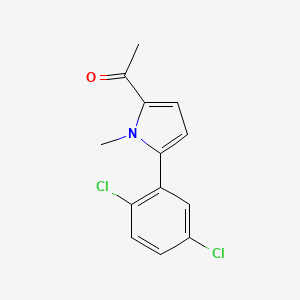

![ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2678455.png)

![Octahydropyrano[4,3-b]pyrrole](/img/structure/B2678458.png)

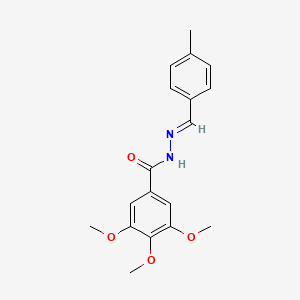

![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678461.png)

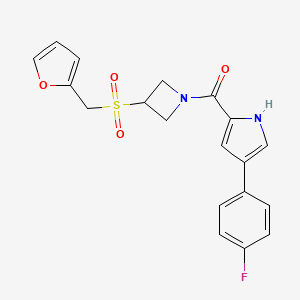

![1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2678463.png)

![N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2678473.png)